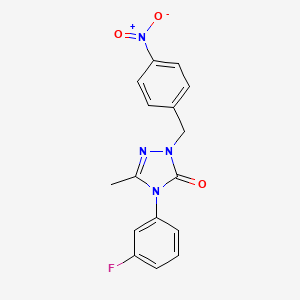![molecular formula C10H11F3N2S B2494449 Methyl({[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methyl})(prop-2-yn-1-yl)amine CAS No. 1808729-38-5](/img/structure/B2494449.png)
Methyl({[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methyl})(prop-2-yn-1-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl({[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methyl})(prop-2-yn-1-yl)amine is an organic compound notable for its unique molecular structure which combines a thiazole ring with methyl and trifluoromethyl groups. This compound has been studied for various applications in medicinal chemistry and material sciences, making it a subject of significant scientific interest.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl({[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methyl})(prop-2-yn-1-yl)amine typically involves multi-step organic synthesis processes. Initial steps often include the formation of the thiazole ring through a reaction involving thiourea, chloroacetone, and trifluoroacetic acid under acidic conditions. Following this, methylation and alkylation reactions introduce the methyl and prop-2-yn-1-yl groups.
Industrial Production Methods: Industrial production would likely involve batch processes with stringent control over temperature, pressure, and pH to ensure high yield and purity. Advanced techniques such as continuous flow reactors could be employed for more efficient synthesis at a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes:
Oxidation: The compound can undergo oxidation at the prop-2-yn-1-yl group, forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the thiazole ring, potentially altering its aromaticity.
Substitution: The trifluoromethyl and prop-2-yn-1-yl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions Used in These Reactions:
Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction.
Strong bases like sodium hydride (NaH) for substitution reactions.
Major Products Formed from These Reactions: The major products depend on the specific reactions but can include various modified thiazole derivatives, ketones, or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: The unique structure of Methyl({[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methyl})(prop-2-yn-1-yl)amine makes it a valuable building block in synthetic organic chemistry, particularly for the synthesis of more complex molecules.
Biology and Medicine: In medicinal chemistry, it is explored for its potential biological activities, including antimicrobial and anticancer properties. The presence of the trifluoromethyl group can enhance the compound's metabolic stability and bioavailability.
Industry: Its applications extend to material science, where it could be used in the development of novel polymers or as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The compound's mechanism of action is linked to its ability to interact with specific molecular targets through its thiazole ring and functional groups. For instance, the trifluoromethyl group can engage in halogen bonding, while the thiazole ring can participate in π-π stacking interactions with aromatic residues of proteins or nucleic acids, affecting various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Methyl({[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methyl})(prop-2-yn-1-yl)amine can be compared with other thiazole derivatives and trifluoromethylated compounds:
2-Methyl-4-(trifluoromethyl)thiazole: Lacks the prop-2-yn-1-yl group but shares the core thiazole structure.
Thiazole derivatives: General category that includes numerous compounds with diverse substituents, each with unique properties.
Trifluoromethylated compounds: Compounds containing the trifluoromethyl group which confers enhanced metabolic stability and lipophilicity.
Hope that’s the kind of detail you were looking for. What’s the next topic on the agenda?
Eigenschaften
IUPAC Name |
N-methyl-N-[[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methyl]prop-2-yn-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2S/c1-4-5-15(3)6-8-9(10(11,12)13)14-7(2)16-8/h1H,5-6H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDBABNVOQDXEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CN(C)CC#C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(2-methoxyadamantan-2-yl)methyl]-2-methylbenzamide](/img/structure/B2494367.png)


![1-[(2-chlorophenyl)methyl]-3,9-dimethyl-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2494371.png)
![(E)-methyl 2-(3-(thiophen-2-yl)acrylamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2494373.png)
![3-Tert-butyl-5-[(4-fluorosulfonyloxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B2494374.png)

![N-(2,5-difluorophenyl)-2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2494378.png)

![2-(4-ethoxyphenyl)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide](/img/structure/B2494383.png)




